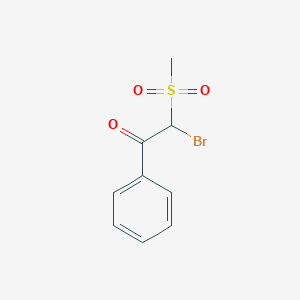
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is a chemical compound with the molecular formula C9H9BrO3S . It has a molecular weight of 277.14 .
Molecular Structure Analysis
The InChI code for 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is 1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The melting point of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is 90-91°C .Scientific Research Applications
Studies on Polysulfide Polymers
- Research by Ganesh and Kishore (1995) explored the reaction of 1-bromo-1-phenylethane with sodium disulfide and sodium tetrasulfide, leading to the formation of 1-phenylethyl polysulfides. This study contributes to understanding the properties and distribution of such compounds, which are crucial in the study of polysulfide polymers (Ganesh & Kishore, 1995).
Synthesis of α-Haloalkaneboronic Ester
- Matteson and Jesthi (1976) developed a new synthesis method for α-haloalkaneboronic ester, specifically 1-bromo-1-ethylenedioxyboryl-2-phenylethane. This synthesis is significant for its application in organometallic chemistry and the production of complex organic compounds (Matteson & Jesthi, 1976).
Kinetics of Bromine Exchange
- Adema and Sixma (2010) studied the kinetics of the reaction involving bromine exchange between 1-bromo-2-phenylethane-[82Br] and aluminium bromide. This research provides insights into the reaction mechanisms and kinetics of bromine exchange, which is vital for understanding complex chemical reactions (Adema & Sixma, 2010).
Ring Opening of Epoxy Alcohol Methanesulfonates
- Gao et al. (1991) conducted a study on the regioselective ring opening of 2,3-epoxy alcohol methanesulfonates. Their findings are important for organic synthesis, especially in the context of producing specific 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates (Gao, Saitoh, Feng, & Murai, 1991).
Elimination Reactions in Organic Chemistry
- Kumar and Balachandran (2008) studied the kinetics of elimination reactions of methanesulfonic acid from 1,2-diphenylethylmethane sulfonate and its derivatives. Their research sheds light on the mechanisms and pathways of elimination reactions in organic chemistry, which are fundamental to understanding chemical transformations (Kumar & Balachandran, 2008).
Synthesis of Tetrahydrocarbazoles
- Gataullin et al. (2003) worked on the synthesis of tetrahydrocarbazoles, starting from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline. This research is pivotal in the field of heterocyclic chemistry and the development of complex organic compounds (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).
Characterization of Highly Reactive Methanesulfonates
- Bentley et al. (1994) characterized highly reactive methanesulfonates, providing valuable information on their stability, reactivity, and solvolysis in different media. This research is crucial for the application of these compounds in synthetic organic chemistry (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).
properties
IUPAC Name |
2-bromo-2-methylsulfonyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZAPSZMTVFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(C(=O)C1=CC=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methanesulfonyl-1-phenylethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


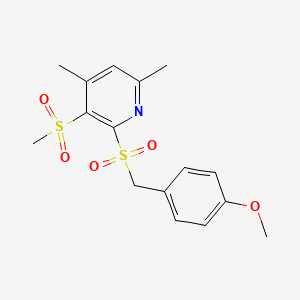
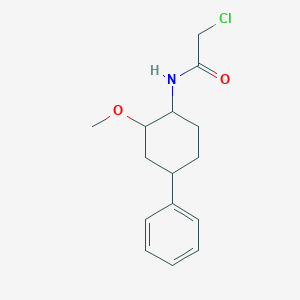
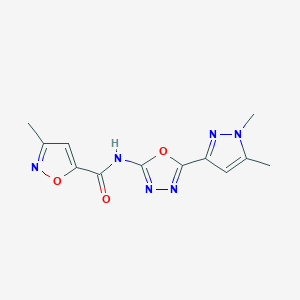
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)
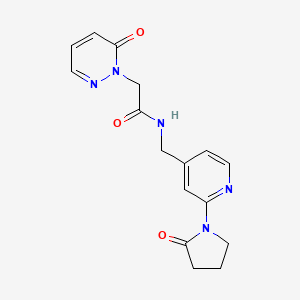
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
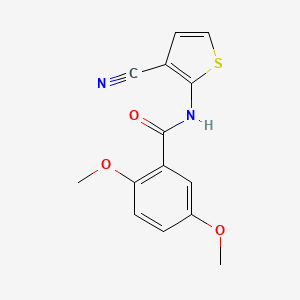
![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)
![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)
![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)